5-Hydroxy-1-indanone

Synthetic Organic Chemistry Process Chemistry Demethylation

Procure 5-Hydroxy-1-indanone (CAS 3470-49-3) for your ACE inhibitor and heterocyclic synthesis projects. The 5-OH group is essential for regioselective O-alkylation, enabling the creation of potent β-amino alcohol derivatives. This building block is critical for accessing 5H-indeno[1,2-c]pyridazin-5-one analogs and thiol-reactivity probes, ensuring precise medicinal chemistry outcomes.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 3470-49-3
Cat. No. B188539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-indanone
CAS3470-49-3
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2)O
InChIInChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2
InChIKeyZRKQOVXGDIZYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1-indanone (CAS 3470-49-3): A Strategic Indanone Derivative Intermediate for ACE Inhibitor and Heterocyclic Synthesis


5-Hydroxy-1-indanone (CAS 3470-49-3) is a 1-indanone derivative characterized by a phenolic hydroxyl group at the 5-position of the indanone ring, with a molecular formula of C₉H₈O₂ and a molecular weight of 148.16 g/mol . Its primary utility lies as a versatile synthetic intermediate, enabling the preparation of complex heterocycles such as 5H-indeno[1,2-c]pyridazin-5-one analogs and serving as a critical starting material for synthesizing biologically active β-amino alcohol derivatives . Commercially available in purities typically ranging from 95% to >98%, its synthetic accessibility and unique substitution pattern make it a valuable building block in medicinal chemistry programs focused on cardiovascular and antiviral targets .

Why Indanone Analogs Cannot Replace 5-Hydroxy-1-indanone: Key Differentiation for Informed Procurement


Generic substitution of 1-indanone derivatives is scientifically unsound due to the profound impact of the hydroxyl group's position on reactivity and downstream biological activity. While other hydroxy-indanone isomers (e.g., 4-hydroxy-1-indanone, 6-hydroxy-1-indanone) exist, the 5-hydroxy substitution in 5-Hydroxy-1-indanone provides a unique electronic environment and a specific nucleophilic site, which is crucial for directing regioselective transformations such as O-alkylation and subsequent heterocycle formation [1]. Attempting to substitute with unsubstituted 1-indanone or isomers lacking the 5-OH group leads to different reaction pathways, altered product yields, and the inability to access the same pharmacologically relevant scaffolds, particularly the β-amino alcohol derivatives shown to be potent ACE inhibitors . The following evidence quantifies these critical differences in specific, application-relevant contexts.

Quantitative Differentiation of 5-Hydroxy-1-indanone: A Data-Driven Selection Guide


Synthesis Yield Advantage: Superior Demethylation Efficiency vs. 5-Methoxy Precursor

A key synthetic route to 5-Hydroxy-1-indanone involves the AlCl₃-mediated demethylation of 5-methoxy-1-indanone. Under optimized conditions, this reaction proceeds with a high 90% yield, providing an efficient and scalable method for producing the target compound. This demonstrates a clear advantage over alternative synthetic strategies, including the patented method starting from 2,6-dibromophenol, which involves multiple steps and harsher conditions. The 90% yield provides a reliable benchmark for procurement, ensuring the viability of large-scale synthesis from readily available precursors .

Synthetic Organic Chemistry Process Chemistry Demethylation

Reactivity in Thia-Michael Addition: Distinct Kinetic Profile vs. Tetralone and Benzocycloheptenone Analogs

In a comparative study of cyclic chalcone analogs reacting with cellular thiols (GSH and NAC), the indanone core (5-membered ring, as in 5-hydroxy-1-indanone derivatives) displayed a unique kinetic profile characterized by a high initial reaction rate but low overall conversion, distinguishing it from its 6-membered (tetralone) and 7-membered (benzosuberone) ring analogs [1]. This differential reactivity, rationalized by molecular modeling and DFT calculations, is attributed to ring strain and distinct electrophilic character, which directly correlates with the observed lower cytotoxicity of indanone derivatives against leukemic cell lines (P388, L1210, Molt 4/C8, CEM T-lymphocytes) compared to the tetralone and benzosuberone counterparts [1].

Medicinal Chemistry Chemical Biology Kinetics Structure-Activity Relationship

ACE Inhibitory Activity: Potent Non-Carboxylic Acid Leads from 5-Hydroxy-1-indanone

Derivatization of 5-hydroxy-1-indanone is essential for generating potent, non-carboxylic acid ACE inhibitors. A focused library of β-amino alcohol derivatives, synthesized exclusively from 5-hydroxy-1-indanone, yielded several compounds with low-micromolar IC₅₀ values against ACE [1]. Notably, compound 15l (a piperazine derivative) and 12g (a triazole derivative) displayed IC₅₀ values of 1.33 µM and 1.22 µM, respectively, with minimal toxicity comparable to the clinical drug Lisinopril [1]. This demonstrates that the 5-hydroxy-1-indanone scaffold is not merely a generic ketone but a privileged structure that enables a specific class of active, non-peptidic ACE inhibitors, a property not readily achievable with other indanone isomers.

Cardiovascular Pharmacology ACE Inhibition Drug Discovery

Regioselective Derivatization: Enabling Access to Defined Heterocyclic Scaffolds

The 5-hydroxy group in 5-Hydroxy-1-indanone provides a specific nucleophilic site for O-alkylation, enabling the regioselective introduction of diverse functional handles that are inaccessible from unsubstituted 1-indanone . This strategic position allows for the efficient, multi-step synthesis of complex fused heterocycles such as 5H-indeno[1,2-c]pyridazin-5-one analogs, a core structure in several bioactive molecules . For example, the reaction with epichlorohydrin followed by oxirane ring opening with piperazine derivatives proceeds cleanly to yield β-amino alcohols, the precursors to the potent ACE inhibitors described above [1].

Organic Synthesis Regioselectivity Heterocycle Synthesis

Where 5-Hydroxy-1-indanone Delivers Maximum Value: Validated Application Scenarios


Cardiovascular Drug Discovery: Development of Non-Peptidic ACE Inhibitors

5-Hydroxy-1-indanone is the optimal starting material for synthesizing a series of non-carboxylic acid, β-amino alcohol-based ACE inhibitors with demonstrated low-micromolar potency (IC₅₀ values ~1.2-1.35 µM) and favorable preliminary safety profiles comparable to Lisinopril [1]. This application directly leverages the unique ability of the 5-hydroxy group to undergo regioselective O-alkylation and subsequent derivatization, a pathway not accessible with other indanone isomers [1]. Research groups focused on next-generation antihypertensive agents should prioritize this compound to access this specific, active chemotype [1].

Chemical Biology Research: Studying Thiol-Reactivity and Cytotoxicity

Derivatives of 5-Hydroxy-1-indanone, specifically 2-arylidene-1-indanones, serve as crucial tools in chemical biology for investigating the relationship between molecular structure, thiol reactivity, and cellular cytotoxicity. As demonstrated in head-to-head studies, the indanone scaffold confers a distinct kinetic profile (high initial rate, low conversion) in reactions with cellular thiols like glutathione, which correlates with lower cytotoxicity compared to tetralone and benzosuberone analogs [2]. Procurement of 5-Hydroxy-1-indanone enables the precise synthesis of these indanone-based probes, which are essential for dissecting the mechanism of action of this class of antiproliferative agents [2].

Process Chemistry: Reliable Large-Scale Synthesis of a Key Intermediate

The well-characterized, high-yielding (90%) demethylation route from 5-methoxy-1-indanone provides a robust and scalable method for producing 5-Hydroxy-1-indanone . This makes it a reliable intermediate for process chemistry groups requiring multi-gram to kilogram quantities for advanced studies or for use as a building block in the synthesis of more complex APIs. The availability of high-purity (>98%) material from commercial suppliers further supports its use in GLP toxicology studies and early-stage clinical manufacturing .

Synthesis of Fused Heterocyclic Libraries (5H-Indeno[1,2-c]pyridazin-5-ones)

5-Hydroxy-1-indanone is a key starting material for constructing libraries of 5H-indeno[1,2-c]pyridazin-5-one analogs, a fused heterocyclic system of interest in medicinal chemistry . Its use in multi-step sequences enables the systematic exploration of structure-activity relationships (SAR) around this core, which has applications in developing novel therapeutic agents . For researchers building compound collections around this scaffold, 5-Hydroxy-1-indanone is an irreplaceable and well-documented building block .

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